molecular formula C19H20N4OS4 B4805320 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

Cat. No.: B4805320
M. Wt: 448.7 g/mol
InChI Key: BBIMJGFILWYKIB-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a triazole ring and a dithiolquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring and the dithiolquinoline moiety. Typical synthetic routes might involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Formation of the Dithiolquinoline Moiety: This might involve the reaction of quinoline derivatives with sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the triazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole and quinoline moieties are often investigated for their potential as antimicrobial, antiviral, or anticancer agents.

Medicine

Medically, such compounds might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve interactions with biological targets such as enzymes, receptors, or DNA. The triazole ring and quinoline moiety could play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE: A similar compound lacking the sulfonylidene group.

    2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-OL: A similar compound with a hydroxyl group instead of a ketone.

Uniqueness

The presence of both the triazole ring and the dithiolquinoline moiety, along with the specific substitution pattern, makes this compound unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS4/c1-10-6-12-13(7-11(10)2)23(14(24)8-26-18-21-20-9-22(18)5)19(3,4)16-15(12)17(25)28-27-16/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMJGFILWYKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 5
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

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